

Tubeimoside I: A Duality in Angiogenesis Regulation via the eNOS-VEGF Pathway

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Compound of Interest		
Compound Name:	Tubeimoside I (Standard)	
Cat. No.:	B7971815	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tubeimoside I (TBM), a triterpenoid saponin derived from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a fascinating duality, Tubeimoside I has been reported to possess both pro-angiogenic and anti-angiogenic properties, primarily through its modulation of the endothelial nitric oxide synthase (eNOS)-vascular endothelial growth factor (VEGF) signaling pathway. This technical guide synthesizes the current understanding of Tubeimoside I's paradoxical effects on angiogenesis, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supporting quantitative data, and detailed experimental protocols. The context-dependent nature of Tubeimoside I's activity presents both challenges and opportunities for its therapeutic application, warranting a thorough examination of the available evidence.

Section 1: The Pro-Angiogenic Facet of Tubeimoside I

In the context of therapeutic angiogenesis for ischemic diseases, Tubeimoside I has demonstrated a potent pro-angiogenic capacity. Research indicates that it can stimulate the viability, migration, and tube formation of endothelial cells, critical processes in the formation of new blood vessels. The underlying mechanism involves the activation of the eNOS-VEGF signaling pathway.



Quantitative Data: Pro-Angiogenic Effects

The following tables summarize the key quantitative findings from studies investigating the proangiogenic effects of Tubeimoside I.

Table 1: In Vitro Effects of Tubeimoside I on Human Umbilical Vein Endothelial Cells (HUVECs)

Parameter	Treatment Group	Concentration	Result	Fold Change vs. Control
Cell Viability	Tubeimoside I	1 μg/mL	Increased	~1.2
5 μg/mL	Increased	~1.4		
Cell Migration	Tubeimoside I	5 μg/mL	Increased	~1.5
Tube Formation	Tubeimoside I	5 μg/mL	Increased	~1.8
eNOS Expression	Tubeimoside I	5 μg/mL	Increased	~2.0
VEGF Expression	Tubeimoside I	5 μg/mL	Increased	~1.7

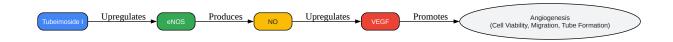
Table 2: In Vivo Effects of Tubeimoside I in a Mouse Hindlimb Ischemia Model

Parameter	Treatment Group	Dosage	Result	Fold Change vs. Control
Blood Flow Recovery	Tubeimoside I	1 mg/kg/day	Improved	~1.6
Capillary Density	Tubeimoside I	1 mg/kg/day	Increased	~1.5

Signaling Pathway

Tubeimoside I promotes angiogenesis by initiating a signaling cascade that enhances the expression and activity of eNOS, leading to increased nitric oxide (NO) production. This, in turn, upregulates the expression of VEGF, a potent angiogenic factor that stimulates endothelial cell proliferation, migration, and differentiation.





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Pro-Angiogenic Signaling Pathway of Tubeimoside I.

Section 2: The Anti-Angiogenic Facet of Tubeimoside I

In stark contrast to its role in tissue ischemia, Tubeimoside I exhibits potent anti-angiogenic and anti-tumor effects in the context of cancer. It has been shown to suppress tumor growth and vascularization by inhibiting endothelial cell function and promoting the degradation of key angiogenic receptors.

Quantitative Data: Anti-Angiogenic Effects

The following tables summarize the key quantitative findings from studies investigating the antiangiogenic effects of Tubeimoside I.

Table 3: In Vitro Effects of Tubeimoside I on Endothelial Cells in a Cancer Context

Parameter	Cell Line	Concentration	Result	% Inhibition vs. Control
Cell Viability	eEND2	5 μΜ	Decreased	~20%
10 μΜ	Decreased	~40%		
Cell Migration	eEND2	5 μΜ	Inhibited	~50%
VEGFR2 Protein Level	HUVEC	10 μΜ	Decreased	~60%
Tie2 Protein Level	HUVEC	10 μΜ	Decreased	~55%

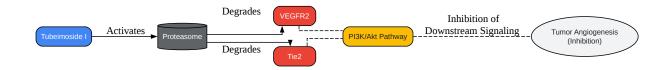


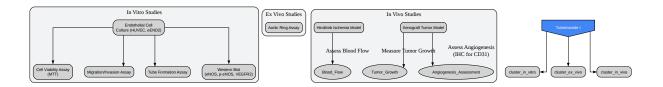
Table 4: In Vivo Effects of Tubeimoside I in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Parameter	Treatment Group	Dosage	Result	% Reduction vs. Control
Tumor Growth	Tubeimoside I	5 mg/kg	Suppressed	~50%
Tumor Vascularization	Tubeimoside I	5 mg/kg	Reduced	~45%

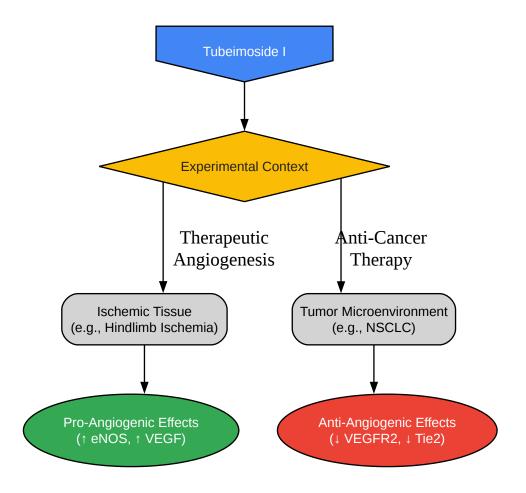
Signaling Pathway

In a tumor microenvironment, Tubeimoside I appears to function by inducing the proteasomal degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie2, two critical receptor tyrosine kinases for angiogenesis. This degradation disrupts downstream signaling pathways, including the PI3K/Akt pathway, leading to the inhibition of endothelial cell survival, proliferation, and migration, and ultimately suppressing tumor angiogenesis.









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